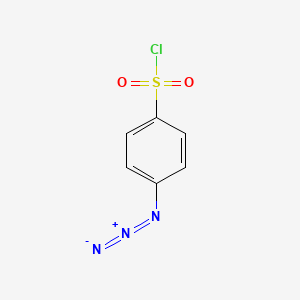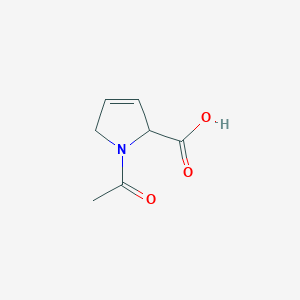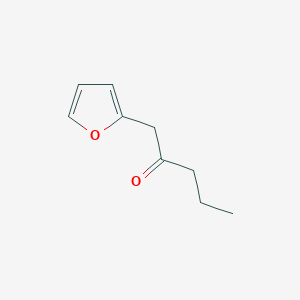![molecular formula C11H7N3O2S B1268265 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromén-2-one](/img/structure/B1268265.png)
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 709527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de l'uréase
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de l'uréase. L'uréase est une enzyme qui catalyse l'hydrolyse de l'urée en ammoniac et en dioxyde de carbone, un processus essentiel pour certaines bactéries comme Helicobacter pylori. L'inhibition de cette enzyme peut aider à traiter les infections causées par ces bactéries. De nouveaux dérivés du composé ont montré une activité élevée contre l'uréase, un dérivé présentant une concentration inhibitrice (IC50) de 2,85 µM, ce qui suggère qu'il pourrait être un candidat prometteur pour une évaluation plus approfondie .
Activité antimicrobienne
Des dérivés de 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromén-2-one ont été synthétisés et testés pour leurs propriétés antimicrobiennes. Ces composés ont montré une activité significative contre divers micro-organismes, notamment E. coli, B. mycoides et C. albicans. Certains dérivés ont surperformé les autres, ce qui indique le potentiel d'optimisation pour développer des agents antimicrobiens puissants .
Potentiel anticancéreux
La modification du composé parent en remplaçant le groupe phényle par des cycles furane ou thiophène a conduit à une augmentation significative de l'activité anticancéreuse in vitro. Cela suggère que la structure du composé peut être affinée pour améliorer son efficacité contre les cellules cancéreuses, par rapport aux médicaments standard comme l'adriamycine .
Cytotoxicité contre les lignées cellulaires cancéreuses
Des études ont également été menées pour évaluer les effets cytotoxiques des dérivés de This compound sur diverses lignées cellulaires leucémiques et sur la lignée cellulaire de carcinome cervical humain HeLa. Ces évaluations sont cruciales pour déterminer les applications thérapeutiques potentielles de ces composés dans le traitement du cancer .
Échafaudage pour les agents antimicrobiens
L'échafaudage 2-amino-1,3,4-thiadiazole, qui fait partie de la structure du composé, a été identifié comme un cadre prometteur pour le développement de nouveaux agents antimicrobiens. La recherche a montré que certains dérivés présentent une forte activité antibactérienne contre les micro-organismes Gram-positifs tels que B. subtilis et S. aureus .
Études d'interaction enzymatique
Des études de docking moléculaire ont été réalisées pour comprendre comment les dérivés de This compound interagissent avec les sites actifs d'enzymes comme l'uréase. Ces études aident à prédire les affinités de liaison et les effets inhibiteurs potentiels des composés, guidant la conception d'inhibiteurs enzymatiques plus efficaces .
Mécanisme D'action
Target of Action
The primary target of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .
Result of Action
The inhibition of the urease enzyme by 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one results in the disruption of the urea cycle . This disruption prevents the conversion of urea to ammonia, thereby inhibiting the survival of certain bacteria, such as Helicobacter pylori . The compound’s inhibitory activity against the urease enzyme has been proven to be high, with an IC50 of 2.85 µM .
Analyse Biochimique
Biochemical Properties
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor by binding to the active site and preventing the enzyme’s catalytic activity . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one exhibits interactions with various proteins, including those involved in cell signaling pathways and metabolic processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the protein’s function .
Cellular Effects
The effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one has demonstrated the ability to inhibit the proliferation of cancer cells by disrupting DNA replication and inducing apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, the compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one may undergo degradation, leading to a gradual decrease in its efficacy . Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one interacts with enzymes involved in the tricarboxylic acid cycle, affecting the levels of intermediates and overall metabolic flux .
Transport and Distribution
The transport and distribution of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross cellular membranes efficiently due to its lipophilic nature, allowing it to accumulate in various cellular compartments . Once inside the cell, 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one can bind to intracellular proteins, facilitating its distribution and localization within specific tissues .
Subcellular Localization
The subcellular localization of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications play a role in directing 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one to specific subcellular compartments, enhancing its efficacy and specificity .
Propriétés
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIZHKBAWQQCFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)

![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)



![1,2a,3,7b-Tetrahydroindeno[1,2-b]azet-2-one](/img/structure/B1268204.png)






